5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide
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Overview
Description
5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide typically involves multi-step reactions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as silica-supported tungstosilisic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
5-isopropyl-2-methyl-N-(4-methylthiazol-2-yl)thiazole-4-carboxamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. What sets this compound apart is its unique combination of substituents, which can confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C12H15N3OS2 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C12H15N3OS2/c1-6(2)10-9(14-8(4)18-10)11(16)15-12-13-7(3)5-17-12/h5-6H,1-4H3,(H,13,15,16) |
InChI Key |
QSKBFEFJKRRIAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C(C)C |
Origin of Product |
United States |
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